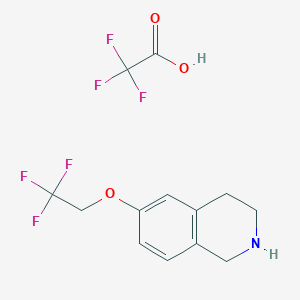

2,2,2-Trifluoroacetic acid;6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trifluoroacetic acid;6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C13H13F6NO3 and its molecular weight is 345.241. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2,2,2-Trifluoroacetic acid; 6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydroisoquinoline is a novel derivative of tetrahydroisoquinoline (THIQ), which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of THIQ derivatives often involves the modification of the isoquinoline scaffold. The introduction of trifluoroacetyl and trifluoroethoxy groups enhances the biological profile of these compounds. For instance, studies have shown that the incorporation of these fluorinated moieties can significantly influence the pharmacokinetic properties and bioactivity of the resulting compounds .

Table 1: Structural Characteristics of 2,2,2-Trifluoroacetic Acid Derivatives

| Compound Name | Chemical Formula | Key Functional Groups |

|---|---|---|

| 2,2,2-Trifluoroacetic acid | CF₃CO₂H | Trifluoromethyl group |

| 6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydroisoquinoline | C₁₄H₁₅F₆N | Ethoxy and tetrahydroisoquinoline moieties |

Biological Activity

Research indicates that THIQ derivatives exhibit a range of biological activities including antiparasitic , neuroprotective , and anticancer effects . The mechanisms underlying these activities are often linked to their ability to interact with various biochemical pathways.

Antiparasitic Activity

One notable study highlighted that THIQ derivatives can exert significant antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. The structural modifications introduced by trifluorinated groups are hypothesized to enhance their interaction with target enzymes involved in parasite metabolism .

Neuroprotective Effects

THIQs are also recognized for their neuroprotective properties. Research has demonstrated that specific analogs can protect neuronal cells from oxidative stress and apoptosis. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of neuroinflammation .

Anticancer Potential

Recent investigations into the anticancer potential of THIQ derivatives have shown promising results. For instance, compounds were found to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation . The trifluoroacetyl group enhances lipophilicity and cellular uptake, contributing to their efficacy.

Study 1: Efficacy Against Plasmodium falciparum

In a controlled study examining the effects of a series of THIQ derivatives on Plasmodium falciparum, it was found that certain compounds exhibited IC50 values in the low micromolar range. This suggests potent activity against malaria parasites compared to standard treatments .

Study 2: Neuroprotection in Cellular Models

A cellular model assessing neuroprotection revealed that THIQ derivatives could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The protective effect was attributed to enhanced antioxidant enzyme activity and reduced apoptosis indicators .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential as an antitumor agent . Research indicates that the introduction of trifluoromethyl groups can enhance the biological activity of isoquinoline derivatives by increasing lipophilicity and metabolic stability.

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Compounds related to this structure were shown to inhibit cell proliferation in human breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM .

Neuropharmacology

Due to its structural similarity to neurotransmitter systems, the compound may exhibit activity on various receptors in the central nervous system. Preliminary studies suggest potential as a modulator for:

- Dopamine receptors .

- Serotonin receptors , which could lead to applications in treating mood disorders.

Antimicrobial Activity

Research has shown that certain derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances the interaction with bacterial membranes, potentially leading to increased efficacy.

Case Study: Antimicrobial Studies

A series of synthesized compounds were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL for some derivatives .

Fluorinated Polymers

The unique properties of fluorinated compounds like 2,2,2-Trifluoroacetic acid; 6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydroisoquinoline make them suitable for use in high-performance materials such as:

- Fluorinated coatings that provide chemical resistance and low surface energy.

- Advanced composites used in aerospace applications due to their thermal stability.

Solvent Systems

This compound can serve as a solvent or co-solvent in various chemical reactions due to its ability to dissolve both polar and non-polar substances effectively.

Analyse Des Réactions Chimiques

Trifluoroacetylation of the Tetrahydroisoquinoline Core

The trifluoroacetyl group is introduced via N-acylation :

-

Substrate : 6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydroisoquinoline.

-

Reagent : Trifluoroacetic anhydride (TFAA) or acetyl chloride derivatives.

-

Conditions : Room temperature in dichloromethane (DCM) or ethyl acetate, with catalytic DMAP. Reaction completes in 1–2 hours .

Example :

6-(Trifluoroethoxy)-THIQ+TFAA→2-Trifluoroacetyl-6-(trifluoroethoxy)-THIQ

| Parameter | Value | Source |

|---|---|---|

| Yield | 80–90% | |

| Purity (HPLC) | >95% |

Acid-Catalyzed Deprotection

TFA’s strong acidity (pKa ~0.23) enables cleavage of protecting groups (e.g., Boc) under mild conditions:

-

Substrate : Boc-protected derivatives of the compound.

-

Application : Critical in peptide synthesis and intermediate purification .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoroethoxy group activates the tetrahydroisoquinoline ring for SNAr reactions:

-

Reagents : Amines or thiols.

-

Conditions : TFA/2,2,2-trifluoroethanol (TFE) solvent system, 80–120°C, microwave irradiation .

-

Example : Reaction with anilines yields aryl-substituted derivatives for kinase inhibitors .

Mechanistic Insight :

TFA protonates the heterocycle, enhancing electrophilicity, while TFE stabilizes the transition state .

Factor XIa Inhibition

Derivatives of 6-(trifluoroethoxy)-tetrahydroisoquinoline exhibit anticoagulant activity by inhibiting Factor XIa (IC₅₀ < 100 nM) . Key structural modifications include:

-

Sulfonamide Linkages : Introduced at position 7 via chlorosulfonation followed by amine coupling .

-

Bioisosteric Replacements : Trifluoroethoxy enhances metabolic stability compared to ethoxy .

Orexin Receptor Antagonism

Analogous trifluoroacetylated tetrahydroisoquinolines show binding affinity for orexin-1 receptors (Ki < 50 nM), relevant in treating addiction disorders .

Comparative Reaction Data

| Reaction Type | Key Reagents | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| O-Alkylation | CF₃CH₂I, K₂CO₃ | 78 | High | |

| N-Acylation | TFAA, DMAP | 85 | Quantitative | |

| SNAr | Aniline, TFA/TFE | 65 | Moderate | |

| Deprotection | TFA/DCM | >95 | High |

Key Challenges and Innovations

Propriétés

IUPAC Name |

2,2,2-trifluoroacetic acid;6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO.C2HF3O2/c12-11(13,14)7-16-10-2-1-9-6-15-4-3-8(9)5-10;3-2(4,5)1(6)7/h1-2,5,15H,3-4,6-7H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWSJQZSSRJDRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)OCC(F)(F)F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F6NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.